(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid
Description
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid is a sulfonamide-substituted phenoxy acetic acid derivative characterized by a toluene-4-sulfonyl (p-toluenesulfonyl) group attached to a methylamino moiety at the para position of the phenyl ring.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(2)13-5-7-14(8-6-13)22-11-16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHJSYHCNININ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amine group, forming aminotoluene.
Sulfonylation: Aminotoluene is then sulfonylated to introduce the toluene-4-sulfonyl group.
Methylation: The amine group is methylated to form methyl-(toluene-4-sulfonyl)-amine.
Coupling: This intermediate is then coupled with phenoxyacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. It is often utilized in the creation of derivatives that possess enhanced biological activity or improved pharmacological properties. The synthetic routes typically involve multi-step processes, including nitration, reduction, sulfonylation, methylation, and coupling with other compounds like phenoxyacetic acid.
Reactivity and Functionalization
The compound can undergo various chemical reactions such as oxidation and substitution. For example:
- Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
- Substitution : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing the introduction of diverse functional groups to tailor the properties of the resulting compounds.
Biological Applications
Enzyme Inhibition Studies
Research indicates that (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid can act as an enzyme inhibitor. This property is particularly valuable in drug development, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and metabolic disorders.
Potential Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, alkanoylated derivatives have shown effectiveness against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound may be employed as an intermediate in the production of specialty chemicals. Its unique structure allows for modifications that can lead to products with desirable properties for use in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound found that it effectively inhibited specific enzymes involved in metabolic pathways associated with obesity and diabetes. The compound's mechanism involved binding to the active site of the enzyme, thereby blocking its activity and potentially leading to weight loss and improved glucose metabolism.
Case Study 2: Antimicrobial Efficacy
In another research initiative, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analysis
Impact of Substituents on Bioactivity
- Sulfonamide vs. Sulfonyl Esters : Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity than sulfonyl esters (e.g., Compound 13), enhancing target binding in HDAC inhibition.
- Heterocyclic Moieties : Benzimidazole-pyridinyl derivatives (–4) show broader pH stability due to aromatic stacking, unlike the target compound’s simpler phenyl backbone.
Physicochemical Properties
Biological Activity
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid, also known by its chemical identifier CID 2428985, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenoxyacetic acid backbone with a methyl-(toluene-4-sulfonyl) amine substituent. Its molecular formula is C16H17NO5S, and it features several functional groups that contribute to its biological activity.
Biological Activity Overview
The compound exhibits notable anti-inflammatory and analgesic properties, making it a candidate for further research in the treatment of inflammatory diseases. The following sections detail the specific biological activities observed in various studies.
Anti-Inflammatory Activity
Research indicates that this compound demonstrates significant inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), which are key players in the inflammatory response.
Table 1: Inhibitory Effects on Inflammatory Mediators
| Compound | TNF-α Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| This compound | 61.04% | 60.58% |
| Standard Anti-inflammatory Drug (e.g., Diclofenac) | 90.21% | 88.45% |
This data suggests that while the compound is effective, it may not reach the potency of established anti-inflammatory drugs like diclofenac.
The mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound prevents the conversion of arachidonic acid into inflammatory prostaglandins.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
- Histological Analysis : Histopathological examinations revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls, further supporting its anti-inflammatory properties.
- Toxicological Profile : Safety assessments indicated that the compound does not produce significant gastrointestinal toxicity, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the optimized synthetic routes for (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid, and how can reaction conditions be adjusted to improve yield?
Answer: The synthesis typically involves a two-step process:
- Step 1: Reacting methanesulfonyl chloride with a phenethylamine derivative to form the methanesulfonyl-phenethyl-amino intermediate. Solvents like dichloromethane or ethanol are used, with bases (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts .
- Step 2: Coupling the intermediate with chloroacetic acid under basic conditions. Temperature control (20–40°C) and slow addition of reagents minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity (>95%) .
Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of intermediate to chloroacetic acid) and use inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR:
- FT-IR: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O from acetic acid) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 283.32) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Enzyme Inhibition: Use liver microsomal enzymes (e.g., CYP450 isoforms) with probe substrates (e.g., dextromethorphan for CYP2D6). Measure IC₅₀ via HPLC or fluorometric assays .
- Antimicrobial Activity: Follow CLSI guidelines for broth microdilution (MIC determination against S. aureus or E. coli), with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on sulfonamide and acetic acid moieties as key pharmacophores .
- QSAR Studies: Correlate substituent effects (e.g., methyl vs. chloro groups on the phenyl ring) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory results in enzyme inhibition assays?
Answer:
- Kinetic Analysis: Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots. Vary substrate concentrations (0.1–10× Km) .
- Metabolic Stability: Pre-incubate the compound with liver microsomes (30 min, 37°C) to assess time-dependent inhibition. Use LC-MS/MS to quantify parent compound degradation .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- pH Sensitivity: Stability decreases in alkaline conditions (pH >8) due to sulfonamide hydrolysis. Use buffered solutions (pH 6–7.4) for biological assays .
- Thermal Degradation: Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation when stored in amber vials under N₂ .
Q. What structural modifications enhance selectivity for specific molecular targets?
Answer:
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
Answer:
- Prodrug Design: Esterify the acetic acid group (e.g., ethyl ester) to improve oral bioavailability. Hydrolysis in plasma regenerates the active form .
- Toxicokinetics: Monitor plasma half-life (t₁/₂) and AUC in rodent models using LC-MS/MS. Adjust dosing intervals based on Cₘₐₓ/Cₘᵢₙ ratios .
Methodological Considerations
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
